REACTION_CXSMILES
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F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[Cl:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16][NH2:17].C(N(CC)C(C)C)(C)C>C(#N)C>[Cl:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16][NH:17][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]
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Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CN)C=CC1
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was evaporated
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Type
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DISSOLUTION
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Details
|
the crude mixture was dissolved in dichloromethane
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Type
|
WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
The dichloromethane was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(CNC2=C(C=CC(=C2)F)[N+](=O)[O-])C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |